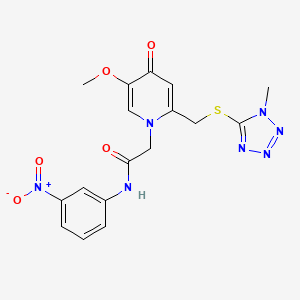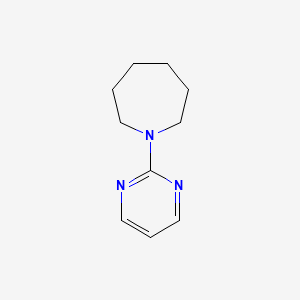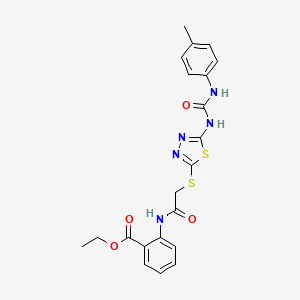![molecular formula C18H12N4O3S B2457403 N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide CAS No. 394229-38-0](/img/structure/B2457403.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide” is a complex organic molecule that contains a benzimidazole ring, a phenyl ring, a thiophene ring, and a carboxamide group. The benzimidazole ring is a fused aromatic ring structure that is often found in various pharmaceuticals . The thiophene ring is a five-membered aromatic ring with a sulfur atom, and the nitro group (-NO2) is a common functional group in organic chemistry that can contribute to the reactivity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The benzimidazole and phenyl rings are likely to be planar due to the nature of aromatic systems. The thiophene ring may introduce some degree of non-planarity depending on its position and connectivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzimidazole, phenyl, nitrothiophene, and carboxamide groups. The nitro group is electron-withdrawing, which could make the thiophene ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity, potentially affecting its solubility in various solvents .Mechanism of Action
Target of Action
TCMDC-123726, also known as Oprea1_710531 or N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide or N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 is one of the four cyclin-dependent like protein kinases in Plasmodium . It plays a key role in the processing of parasite RNA .
Mode of Action
The compound interacts with PfCLK3 by forming a co-crystal structure . This interaction facilitates the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome is targeted to improve the selectivity of hit molecules .
Biochemical Pathways
The compound affects the biochemical pathways related to the processing of parasite RNA, which is crucial for the survival and proliferation of the parasite . The inhibition of PfCLK3 disrupts these pathways, leading to the death of the parasite .
Pharmacokinetics
falciparum killing assays . This suggests that the compound has good bioavailability and can effectively reach its target in the parasite.
Result of Action
The molecular effect of TCMDC-123726’s action is the inhibition of PfCLK3, an essential malarial kinase . This inhibition disrupts the processing of parasite RNA, leading to the death of the parasite . On a cellular level, the compound’s action results in the clearance of P. falciparum parasites .
Advantages and Limitations for Lab Experiments
One advantage of N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide is its potent anticancer activity against a variety of cancer cell lines, which makes it a promising candidate for further development as a cancer therapeutic agent. In addition, its ability to induce apoptosis in cancer cells is a desirable trait for a cancer therapeutic agent. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide. One area of interest is the development of more efficient synthesis methods for this compound and its analogs. Another area of interest is the investigation of the mechanism of action of this compound and its potential targets in cancer cells. In addition, further studies are needed to assess the in vivo efficacy and toxicity of this compound in animal models. Finally, the development of novel formulations or delivery systems for this compound may help to overcome its solubility limitations and improve its therapeutic potential.
Synthesis Methods
The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide involves a multi-step process that begins with the reaction of 4-(1H-benzimidazol-2-yl)aniline with 5-nitrothiophene-2-carboxylic acid in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then subjected to a series of chemical transformations, including reduction and acylation, to yield the final product.
Scientific Research Applications
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide has been extensively studied for its potential applications in cancer therapy. Several studies have demonstrated its potent anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable trait for a cancer therapeutic agent.
properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O3S/c23-18(15-9-10-16(26-15)22(24)25)19-12-7-5-11(6-8-12)17-20-13-3-1-2-4-14(13)21-17/h1-10H,(H,19,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMSCLWRFKJFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2457320.png)
![2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2457321.png)

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2457324.png)




![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2457334.png)
![2-(4-Methylpiperazin-1-yl)-4-(methylsulfonyl)benzo[d]thiazole hydrochloride](/img/structure/B2457335.png)


![4-{4-[(4-Phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}-6-piperidin-1-ylpyrimidine](/img/structure/B2457339.png)
![5-{1-[(3,4-Dimethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2457340.png)